

isorhapontin mixed noncompetitive inhibition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Isorhapontin

CAS No.: 32727-29-0

Cat. No.: S1910456

Get Quote

Isorhapontin Inhibition Profile

The following table summarizes the known inhibition characteristics of **isorhapontin** and its derivative from scientific literature.

Inhibitor	Target Enzyme	Reported Inhibition Type	Key Kinetic Constants	Structural Requirements
-----------	---------------	--------------------------	-----------------------	-------------------------

| **Isorhapontin** (5,4'-dihydroxy-3'-methoxystilbene-3- β -D-glucoside) [1] | *Trichoderma* Cellobiohydrolase I (CBH I) | Mixed noncompetitive and uncompetitive (at [I] < 125 μ M) [1] | - (K_i): 57.2 μ M

- (K_i): 33.3 μ M [1] | Both the stilbene structure and the β -glucosidic moiety are essential [1] | | **Isorhapontin** [2] | Acetylcholinesterase (AChE) | Competitive [2] | - (K_i): 6.1 μ M [2] | Information not supplied | | **Isorhapontigenin** (aglycone of **isorhapontin**) [1] | *Trichoderma* Cellobiohydrolase I (CBH I) | Almost no inhibition [1] | Not applicable | Information not supplied |

Experimental Protocol & Mechanistic Insight

For researchers looking to study or validate mixed inhibition, here is a detailed methodology and a key conceptual diagram.

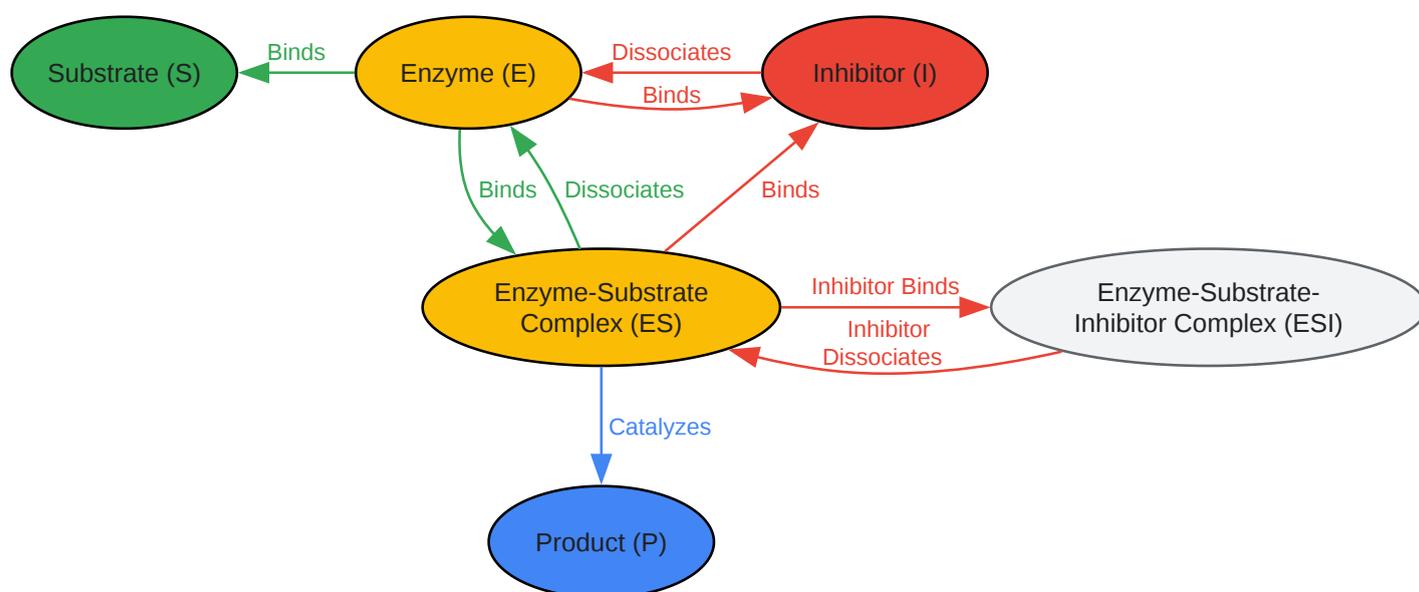
Detailed Experimental Workflow for Cellulase Inhibition

This protocol is adapted from studies on *Trichoderma* cellulase inhibition [1]:

- **Enzyme & Substrate Preparation:** Purify the target enzyme, such as CBH I. Prepare substrates like bacterial microcrystalline cellulose (solid) and celloheptaitol (soluble cellooligosaccharide).
- **Inhibitor Solution:** Dissolve **isorhapontin** in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is consistent and non-inhibitory across all reactions.
- **Kinetic Assays:**
 - Measure hydrolytic activity by monitoring product formation (e.g., reducing sugars).
 - Use a range of substrate concentrations (e.g., 10–400 μM) and inhibitor concentrations (e.g., 0–125 μM).
 - For each substrate, run parallel reactions with and without the inhibitor.
- **Data Analysis:**
 - Plot reaction velocity (V) against substrate concentration ($[S]$) with and without inhibitor.
 - Construct a Lineweaver-Burk plot ($1/V$ vs. $1/[S]$). Mixed inhibition is characterized by lines that intersect at a point **not** on either axis.
 - Calculate the inhibition constants (K_i) (for binding to the free enzyme) and (K_i') (for binding to the enzyme-substrate complex) using nonlinear regression analysis of the kinetic data fitted to a mixed inhibition model.

Conceptual Diagram of Mixed Inhibition

The following diagram illustrates the general mechanism of mixed inhibition, which is consistent with the reported behavior of **isorhapontin**.



[Click to download full resolution via product page](#)

> **A Critical Note on Mechanism Interpretation** > While the classic model attributes mixed inhibition to binding at an allosteric site, a review of the scientific literature suggests this two-site mechanism is often mistaken. Statistical and theoretical analyses indicate that most mixed inhibitors likely bind **only to the active site** of the free enzyme under various mechanistic scenarios [3]. The observable kinetic pattern (mixed) does not uniquely define the molecular mechanism. Thorough biochemical or biophysical studies are required to confirm the actual binding site.

Frequently Asked Questions

- **Does isorhapontin always act as a mixed noncompetitive inhibitor?** No. The inhibition type is highly dependent on the specific enzyme target. **Isorhapontin** exhibits mixed-type inhibition against Cellobiohydrolase I but acts as a **competitive inhibitor** of Acetylcholinesterase [1] [2]. The context matters, and the inhibition mechanism must be empirically verified for each new enzyme.
- **The aglycone isorhapontigenin shows no inhibition. Why is the glucoside form active?** Studies on cellulase inhibition indicate that **both the stilbene backbone and the β -glucosidic moiety are essential** for the inhibitory effect. Removing the glucose sugar (forming the aglycone isorhapontigenin) leads to a complete loss of activity against CBH I, highlighting a critical structure-activity relationship [1].

- **How can I confirm a mixed inhibition mechanism in my experiments?** The primary method is through steady-state enzyme kinetics:
 - Perform assays across a wide range of substrate concentrations with and without the inhibitor.
 - Create a **Lineweaver-Burk plot**. For mixed inhibition, the lines for different inhibitor concentrations will intersect in the second quadrant (left of the $1/V$ axis and above the $1/[S]$ axis).
 - The values of both the apparent (V_{\max}) and the apparent (K_m) will change.
- **What are common pitfalls when characterizing enzyme inhibition?**
 - **High Inhibitor Concentrations:** Using concentrations far above the determined (K_i) can lead to non-specific binding and misleading results [1].
 - **Solvent Effects:** Failure to control for the solvent used to dissolve the inhibitor (e.g., DMSO) can introduce artifacts.
 - **Over-interpretation:** As noted in the troubleshooting guide, kinetic patterns like mixed inhibition suggest, but do not prove, a specific molecular mechanism (e.g., binding to an allosteric site). Further binding studies are needed for confirmation [3].

Key Takeaways for Your Research

- **Profile is Target-Dependent:** **Isorhapontin**'s inhibition behavior is not universal. Its mechanism (mixed, competitive) must be characterized for your specific protein of interest.
- **Structure is Crucial:** The β -glucosidic group is essential for its inhibitory activity against cellulases, a key consideration for medicinal chemistry or analog studies.
- **Mechanism is Not Proven by Kinetics Alone:** A mixed inhibition pattern from kinetic assays does not confirm binding to an allosteric site. Deeper investigation is required to establish the true molecular mechanism.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Inhibition of *Trichoderma* cellulase activity by a stilbene ... [jwoodscience.springeropen.com]

2. Kwang-dong Kim [sciencedirect.com]

3. Mixed and non-competitive enzyme inhibition - PubMed Central [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [isorhapontin mixed noncompetitive inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1910456#isorhapontin-mixed-noncompetitive-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com